9-oxo-9H-fluorene-1-carboxylic acid
Overview
Description
9-Oxo-9H-fluorene-1-carboxylic acid is a compound that adopts a planar conformation, characterized by an internally hydrogen-bonded carboxyl group to the ketone oxygen atom. This molecule is significant in various chemical studies due to its unique structure and properties.
Synthesis Analysis
The synthesis of 9H-fluorene derivatives, including 9-oxo-9H-fluorene-1-carboxylic acid, can be efficiently carried out through Pd(0)-catalyzed cross-coupling reactions of 1,1-diboronates with 2,2'-dibromobiphenyls, offering a mild and high-yield alternative to traditional methods (Xu et al., 2015).
Molecular Structure Analysis
The molecular structure of 9-oxo-9H-fluorene-1-carboxylic acid features a planar configuration where the carboxyl group is internally hydrogen-bonded to the ketone oxygen atom, facilitating unique stacking arrangements in its crystalline form (Coté et al., 1996).
Chemical Reactions and Properties
The compound exhibits interesting reactivity patterns, such as undergoing photo-Wolff rearrangement reactions under flash photolysis in aqueous solutions, leading to the formation of fluorene-9-carboxylic acid and its enol form. These reactions demonstrate its potential in generating specific reaction products under controlled conditions (Andraos et al., 1997).
Physical Properties Analysis
The crystalline structure and physical properties of 9-oxo-9H-fluorene-1-carboxylic acid and related compounds are characterized by specific hydrogen bonding patterns and molecular stacking, contributing to its solid-state properties and interactions (Blackburn et al., 1996).
Chemical Properties Analysis
Chemical properties, such as the acid-triggered "switch on" of fluorophores, are observed in derivatives of 9-oxo-9H-fluorene-1-carboxylic acid. These derivatives exhibit fluorescence "off-on" behaviors in acidic environments, underlining the compound's utility in chemical sensing applications (Wang et al., 2005).
Scientific Research Applications
1. Biodegradation of Polycyclic Aromatic Hydrocarbons
- Application : This compound is formed as an intermediate during the biodegradation of the four-ring polycyclic aromatic hydrocarbon fluoranthene by certain fungi .
- Method : The degradation is initiated at the C1-C2 position of the compound ring via oxygenation and ring cleavage to form 9-oxo-9H-fluorene-1-carboxylic acid before undergoing ring cleavage to yield fluorenone, which then proceeds through the ß-Ketoadipate pathway .
- Results : Two indigenous ascomycetes fungi, Trichoderma lixii strain FLU1 and Talaromyces pinophilus strain FLU12, were able to degrade 98% and 99% of 400 mg/L of fluoranthene after 16 and 12 days incubation period, respectively .
2. Apoptosis Induction
- Application : N-aryl-9-oxo-9H-fluorene-1-carboxamides have been discovered as a new series of apoptosis inducers .
3. Preparation of Twisted Bifluorenylidene
- Application : 9-Fluorenone-1-carboxylic acid is used in the preparation of (E)- and (Z)-isomers of twisted 1,1’-dibromobifluorenylidene .
4. Fluoranthene Degradation
- Application : 9-Fluorenone-1-carboxylic acid is formed as an intermediate during the four-ring polycyclic aromatic hydrocarbon fluoranthene degradation by Pseudomonas alcaligenes strain PA-10 .
5. Preparation of N-aryl-9-oxo-9H-fluorene-1-carboxamides
- Application : 9-oxo-9H-fluorene-1-carboxylic acid is used in the preparation of N-aryl-9-oxo-9H-fluorene-1-carboxamides .
6. Fluoranthene Degradation by Pseudomonas alcaligenes
Safety And Hazards
properties
IUPAC Name |
9-oxofluorene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEFMGJHEKAMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166244 | |
Record name | 9-Oxo-9H-fluorenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-oxo-9H-fluorene-1-carboxylic acid | |
CAS RN |
1573-92-8 | |
Record name | 9-Fluorenone-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1573-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Oxo-9H-fluorenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001573928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1573-92-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Oxo-9H-fluorenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-oxo-9H-fluorenecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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